2-Ethyl-6-methylphenol

概述

描述

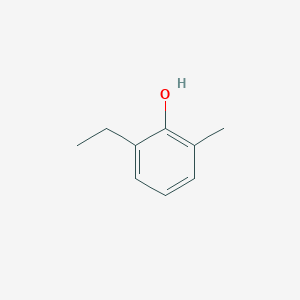

2-乙基-6-甲基苯酚,也称为6-乙基邻甲酚,是一种有机化合物,化学式为C₉H₁₂O。它是苯酚的衍生物,其特征在于苯环上连接着一个乙基和一个甲基。 这种化合物常见于百里香油和尤加利油等天然产物中 .

准备方法

合成路线和反应条件

2-乙基-6-甲基苯酚可以通过甲苯在碱性羧酸催化氧化条件下合成 。该方法涉及使用碱和羧酸催化剂以促进氧化过程。

工业生产方法

2-乙基-6-甲基苯酚的工业生产通常采用与上述相同的合成路线,并针对大规模生产进行优化。反应条件经过精心控制,以确保最终产品的产率高且纯度高。

化学反应分析

Hydrogenation and Amination

2-Ethyl-6-methylphenol undergoes catalytic hydrogenation to produce cyclohexylamine derivatives. This reaction is critical in synthesizing intermediates for pharmaceuticals and agrochemicals.

Example reaction:

This process is highly efficient under continuous flow conditions .

Alkylation

The compound participates in Friedel-Crafts alkylation, where its aromatic ring reacts with alkyl halides or alkenes.

| Parameter | Conditions/Results | Source |

|---|---|---|

| Alkylating Agent | Ethylene or propylene | |

| Catalyst | Acidic catalysts (e.g., AlCl₃) | |

| Temperature | 80–120°C | |

| Product | Polyalkylated phenolic derivatives |

Oxidation Reactions

The phenolic hydroxyl group and alkyl substituents make this compound susceptible to oxidation.

| Parameter | Conditions/Results | Source |

|---|---|---|

| Oxidizing Agent | Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) | |

| Temperature | 50–80°C | |

| Product | Quinones or ketones (e.g., 2-ethyl-6-methyl-1,4-benzoquinone) |

Esterification

The hydroxyl group reacts with acylating agents to form esters.

| Parameter | Conditions/Results | Source |

|---|---|---|

| Acylating Agent | Acetic anhydride | |

| Catalyst | Acidic conditions (e.g., H₂SO₄) | |

| Temperature | 80–100°C | |

| Reaction Time | 4–6 hours | |

| Yield | >85% |

Example reaction:

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates reactions such as nitration and sulfonation.

| Parameter | Conditions/Results | Source |

|---|---|---|

| Nitration Agent | Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) | |

| Product | 3-Nitro-2-ethyl-6-methylphenol | |

| Sulfonation Agent | Sulfur trioxide (SO₃) or fuming sulfuric acid |

Substitution Reactions

The compound reacts with electrophiles to form derivatives like acetamides.

| Parameter | Conditions/Results | Source |

|---|---|---|

| Reaction Type | Nucleophilic acyl substitution | |

| Reagent | Chloroacetyl chloride | |

| Product | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide |

科学研究应用

Pharmaceutical Applications

2-Ethyl-6-methylphenol serves primarily as a pharmaceutical intermediate . It is utilized in the synthesis of various therapeutic agents and compounds due to its structural properties that allow it to participate in chemical reactions effectively.

Key Uses:

- Antioxidant Production : It is used in the production of antioxidants that are crucial for stabilizing pharmaceuticals and extending their shelf life.

- Intermediate for Drug Synthesis : The compound acts as a precursor in the synthesis of active pharmaceutical ingredients (APIs), enhancing the efficacy and stability of medications.

Agricultural Applications

The compound exhibits significant insecticidal and bactericidal activities , making it valuable in agricultural settings.

Insecticidal Properties:

- Pest Control : this compound is effective against various pests, contributing to integrated pest management strategies.

Bactericidal Properties:

- It has shown effectiveness against certain bacterial strains, which can be beneficial in protecting crops from bacterial infections.

Material Sciences

In material sciences, this compound is utilized for its chemical stability and reactivity.

Applications in Polymers:

- Additive in Polymer Formulations : It is incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Antioxidant Role :

- The compound serves as an antioxidant in plastics and rubber products, preventing degradation due to oxidative stress.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly improved the oxidative stability of polyolefins when compared to control samples without the additive. The results indicated a reduction in oxidation rates by up to 30%, showcasing its potential as an effective antioxidant in polymer applications.

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal properties of this compound revealed that it exhibited a lethal concentration (LC50) against common agricultural pests such as aphids and whiteflies. The compound was found to disrupt the nervous system of these insects, leading to effective pest control while minimizing environmental impact.

作用机制

The mechanism of action of 2-Ethyl-6-methylphenol involves its interaction with cellular components, leading to antimicrobial and antifungal effects. It targets microbial cell membranes, disrupting their integrity and leading to cell death. The compound also interferes with enzymatic pathways essential for microbial survival .

相似化合物的比较

2-乙基-6-甲基苯酚可以与其他类似化合物进行比较,例如:

邻甲酚 (2-甲基苯酚): 结构类似,但缺少乙基。

对甲酚 (4-甲基苯酚): 甲基位于对位的异构体。

间甲酚 (3-甲基苯酚): 甲基位于间位的异构体。

独特之处

2-乙基-6-甲基苯酚中同时存在乙基和甲基,使其与异构体相比具有独特的化学性质和反应活性。 这使其在特定的工业和研究应用中特别有价值 .

生物活性

2-Ethyl-6-methylphenol, also known as 6-ethyl-2-methylphenol, is an organic compound with the molecular formula and a CAS number of 1687-64-5. This compound is characterized by its light yellow to brown clear liquid form and is primarily used in industrial applications. Recent studies have begun to uncover its biological activities, particularly its antimicrobial properties and potential applications in agriculture and medicine.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 214 °C |

| Flash Point | 91 °C |

| Purity | >98% (GC) |

| Appearance | Light yellow to brown liquid |

Antimicrobial Properties

Recent research has highlighted the antimicrobial effects of this compound against various pathogens. A study demonstrated that this compound exhibits significant antifungal activity against Alternaria solani, a common plant pathogen. The mechanism involves disrupting the integrity of fungal cell membranes, leading to increased permeability and eventual cell death. The study reported a reduction in conidial germination rates from 99.62% in the control group to 74.73% when treated with an effective concentration (EC50) of this compound .

The antifungal activity of this compound appears to be mediated through several mechanisms:

- Cell Membrane Disruption : The compound increases membrane permeability, allowing the leakage of adenosine triphosphate (ATP), which is crucial for cellular energy .

- Morphological Changes : Treated fungal cells exhibit significant morphological alterations, including swelling and deformation, as observed through scanning electron microscopy (SEM) .

Case Studies

- Fungal Pathogen Control : A study investigated the effects of this compound on A. solani. Results indicated that exposure led to substantial morphological damage to fungal hyphae and reduced pathogenicity, suggesting its potential as a biocontrol agent in agriculture .

- Toxicological Assessment : While the compound shows promise as an antimicrobial agent, safety assessments are necessary due to its industrial use. Toxicological profiles indicate that while acute toxicity data is limited, proper handling precautions are essential due to potential irritant effects on skin and eyes .

Safety and Handling

Given its biological activity, appropriate safety measures should be taken when handling this compound:

属性

IUPAC Name |

2-ethyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRFAQIWQFQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25750-50-9 | |

| Record name | Poly(2-methyl-6-ethyl-1,4-phenylene ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168596 | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-64-5 | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359WUC62RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-ethyl-6-methylphenol be synthesized using transition metal catalysts?

A1: Research demonstrates that this compound can be synthesized from 2,6-dimethyl-substituted anisoles using a multi-step reaction mediated by a TpMe2Ir(III) complex. [] This reaction involves the activation and rearrangement of C-H, C-C, and C-O bonds within the anisole molecule. Interestingly, when using 13C-labeled anisoles (ArO13CH3), the 13C label is found distributed across both ethyl carbon atoms in the final product, with a preference for the terminal position. This suggests a complex reaction mechanism with potential rearrangements occurring during the process. [] You can learn more about this specific research here:

Q2: How can the presence of this compound be identified in complex materials like vulcanized rubber?

A2: this compound serves as a key marker for the presence of t-butylphenol acetylene condensed (TBPA) resin in vulcanized rubber. This resin, often incorporated to enhance material properties, contains characteristic methyl-methine linkages between phenolic rings. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/mS) analysis of vulcanized rubber reveals a diagnostic mass spectrum peak at m/z 192, corresponding to this compound. [] This peak arises from the thermal cleavage of the methyl-methine linkages within the TBPA resin during pyrolysis, making it a reliable indicator for the presence of this specific resin in the material. Learn more about this analytical approach here:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。